3-Chloro-1-isobutyl-1H-1,2,4-triazole
Overview
Description
3-Chloro-1-isobutyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles, which includes three nitrogen atoms in a five-membered ring, allows them to interact with various biological targets through hydrogen bonding and dipole interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-isobutyl-1H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the cycloaddition reaction, where reactive cumulenes react with nitrile precursors . Another approach involves the use of microwave irradiation to accelerate the reaction and improve yields .
Industrial Production Methods
In industrial settings, the production of 1,2,4-triazoles often employs large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high yields. Additionally, the microwave-assisted synthesis method is gaining popularity due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-isobutyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
3-Chloro-1-isobutyl-1H-1,2,4-triazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-1-isobutyl-1H-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes or receptors, leading to its antimicrobial and anticancer effects. For instance, it has been shown to inhibit the STAT3 pathway, which is involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1H-1,2,4-triazole: Similar in structure but lacks the isobutyl group.
1,1′-Azobis (3,5-dinitro-1,2,4-triazole): Contains additional nitro groups, making it more energetic.
3-Bromo-1H-1,2,4-triazole: Bromine substitution instead of chlorine.
Uniqueness
3-Chloro-1-isobutyl-1H-1,2,4-triazole is unique due to its isobutyl group, which can enhance its lipophilicity and biological activity. This structural feature allows it to interact more effectively with lipid membranes and biological targets, making it a valuable compound in drug development .
Properties
IUPAC Name |
3-chloro-1-(2-methylpropyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-5(2)3-10-4-8-6(7)9-10/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYFNZHQOZGRHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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